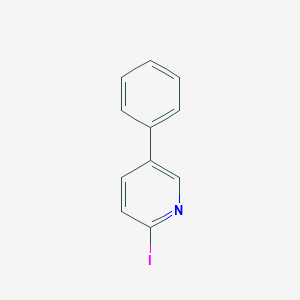

2-Iodo-5-phenylpyridine

Übersicht

Beschreibung

2-Iodo-5-phenylpyridine is an organic compound with the chemical formula C11H8IN. It appears as a white to pale yellow crystalline solid with a pungent odor. This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the field of pyridine chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under reflux conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-phenylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of the iodine atom, it can participate in nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-phenylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Iodo-5-phenylpyridine in various applications depends on its ability to participate in specific chemical reactions. For instance, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as an intermediate in the synthesis of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-phenylpyridine

- 2-Chloro-5-phenylpyridine

- 2-Fluoro-5-phenylpyridine

Comparison

Compared to its halogenated analogs, 2-Iodo-5-phenylpyridine is more reactive in substitution and coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis .

Biologische Aktivität

2-Iodo-5-phenylpyridine is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C11H8N

- Molecular Weight : 170.19 g/mol

- CAS Number : 33421-40-8

- Structure : The compound features a pyridine ring substituted with an iodine atom at the 2-position and a phenyl group at the 5-position.

Biological Activities

This compound has shown various biological activities, including:

-

Antifungal Activity :

- Studies have demonstrated that derivatives of pyridine compounds exhibit significant antifungal properties against species such as Candida albicans and Candida glabrata. For instance, modifications in the molecular structure can enhance antifungal potency, with some compounds showing minimum inhibitory concentrations (MICs) below 1 μg/mL against these pathogens .

-

Antitumor Activity :

- Research indicates that related compounds with similar structures have been evaluated for their antitumor efficacy against various cancer cell lines. For example, compounds derived from pyridine have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism often involves the intracellular release of active metabolites that inhibit DNA synthesis.

- Mutagenic Potential :

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various pyridine derivatives, this compound was tested alongside other compounds. The results indicated that specific substitutions on the pyridine ring significantly influenced antifungal potency. The best-performing compounds had hydrophobic groups that enhanced membrane permeability, leading to improved efficacy against C. albicans and C. glabrata.

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | <1 | High |

| Compound A | 0.39 | Moderate |

| Compound B | 7.5 | Low |

Case Study 2: Antitumor Activity

A series of experiments were conducted to assess the antitumor effects of related compounds on L1210 leukemia cells. The results showed that structural modifications could lead to significant improvements in cytotoxicity.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Inhibition of DNA synthesis |

| Compound C | 20 | Induction of apoptosis |

| Compound D | 10 | Cell cycle arrest |

Research Findings

Recent studies have focused on optimizing the biological activity of pyridine derivatives through structural modifications. Key findings include:

- Structure-Activity Relationship (SAR) : Alterations in the position and type of substituents on the pyridine ring can drastically impact biological activity. For instance, introducing electron-withdrawing groups has been shown to enhance antifungal properties while maintaining selectivity over human cells .

- Mechanisms of Action : The primary mechanisms by which these compounds exert their biological effects include enzyme inhibition and disruption of nucleic acid synthesis pathways, which are critical for cell proliferation in both fungal and cancer cells .

Eigenschaften

IUPAC Name |

2-iodo-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEKXUIQUYRHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459195 | |

| Record name | 2-IODO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120281-56-3 | |

| Record name | 2-IODO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?

A1: The paper describes a method for preparing this compound using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].

Q2: What is the significance of the high yield and purity achieved in this synthesis?

A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.